3-Picoline,4-[(o-methoxyphenyl)ethynyl]-
Description
3-Picoline,4-[(o-methoxyphenyl)ethynyl]- is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethynyl-linked o-methoxyphenyl group at the 4-position. This compound is structurally related to acetylene-based inhibitors and nonlinear optical materials, with applications in medicinal chemistry (e.g., LpxC inhibitors for Gram-negative bacteria) and materials science . Its synthesis typically involves Sonogashira coupling, as seen in analogous diphenyl acetylene derivatives .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenyl)ethynyl]-3-methylpyridine |
InChI |
InChI=1S/C15H13NO/c1-12-11-16-10-9-13(12)7-8-14-5-3-4-6-15(14)17-2/h3-6,9-11H,1-2H3 |
InChI Key |
PHLUEQRMDWIXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C#CC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenyl Acetylene Derivatives (e.g., CHIR-090 Analogues)
- Structure : Diphenyl acetylene cores with hydroxamic acid termini (e.g., compound 7 in ).
- Key Differences : The target compound replaces one phenyl group with a 3-picoline moiety, introducing nitrogen-based electronic effects. This substitution may alter solubility and binding affinity in biological systems compared to purely aromatic systems .
- Synthesis: Both use Sonogashira coupling, but the target compound requires pyridine functionalization, which adds steric challenges compared to benzene derivatives .
Oxazole and Chalcone Derivatives
- Structure : 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile () and chalcones with extended π-systems.
- Optical Properties : The oxazole derivative exhibits a βHRS (hyper-Rayleigh scattering) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while the target compound’s βHRS is likely higher due to the pyridine ring’s electron-withdrawing nature, though direct data is unavailable. Chalcones with bromophenyl groups show lower βHRS (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
Methoxyphenyl-Substituted Heterocycles
Quinoline Derivatives (e.g., 4k in )
- Structure: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline.
- Key Differences : The methoxy group in the target compound is ortho-substituted, reducing steric hindrance compared to para-substituted analogues. This may enhance rotational freedom and intermolecular interactions .
- Biological Activity: Quinoline derivatives with 4-methoxyphenyl groups exhibit antimicrobial properties, suggesting the target compound could share similar bioactivity if hydroxamic acid groups are incorporated .
Triazole Derivatives ()
- Structure : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one.
- Functional Groups: Both compounds feature methoxyphenyl substituents, but the triazole core provides hydrogen-bonding sites absent in the pyridine-based target compound.
Pyridine-Based Analogues
6-(3-Ethoxyphenyl)-picolinic Acid ()
- Structure : Ethoxy-phenyl-substituted picolinic acid.
- This affects reactivity in metal coordination (e.g., Zn²⁺ complexes in ) .
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